molecular formula C10H13N3O4 B1287969 6-(Boc-amino)-3-pyridazinecarboxylic acid CAS No. 301548-08-3

6-(Boc-amino)-3-pyridazinecarboxylic acid

Cat. No.: B1287969
CAS No.: 301548-08-3
M. Wt: 239.23 g/mol
InChI Key: OHXXYXPEHSXQOR-UHFFFAOYSA-N
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Description

6-(Boc-amino)-3-pyridazinecarboxylic acid is a chemical compound that features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-amino)-3-pyridazinecarboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Boc-Protected Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

    Carboxylation: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of an ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Boc-amino)-3-pyridazinecarboxylic acid can undergo several types of chemical reactions:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate anion.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Deprotection: 6-amino-3-pyridazinecarboxylic acid.

    Substitution: Various substituted pyridazine derivatives.

    Oxidation: Carboxylate salts or other oxidized derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

6-(Boc-amino)-3-pyridazinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Boc-amino)-3-pyridazinecarboxylic acid depends on its specific application. In general, the Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-(Boc-amino)hexanoic acid: Similar in structure but with a hexanoic acid chain instead of a pyridazine ring.

    6-(Boc-amino)caproic acid: Another similar compound with a caproic acid chain.

Uniqueness

6-(Boc-amino)-3-pyridazinecarboxylic acid is unique due to the presence of the pyridazine ring, which imparts distinct chemical properties and reactivity compared to aliphatic Boc-protected amino acids. The aromatic nature of the pyridazine ring can influence the compound’s electronic properties and its interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)11-7-5-4-6(8(14)15)12-13-7/h4-5H,1-3H3,(H,14,15)(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXXYXPEHSXQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592657
Record name 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301548-08-3
Record name 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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